molecular formula C13H21NO5 B599173 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester CAS No. 15409-98-0

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B599173
CAS No.: 15409-98-0
M. Wt: 271.313
InChI Key: XVOQMOGMRVWPRN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H19NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with two methyl groups, a keto group, and two ester groups. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester typically involves the oxidation of 4-substituted Hantsch dihydropyridines. This process uses methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield hydroxylated products. Substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to its pyridine and dihydropyridine analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-12(16)9-7(3)14-8(4)10(11(9)15)13(17)19-6-2/h7-10,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOQMOGMRVWPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704494
Record name Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15409-98-0
Record name Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 5-3 was made in a manner similar to Hall, H. K. Jr.; J. Am. Chem. Soc., 1957, 79, 5444-5447. Step 2a: Into a mixture of diethyl acetonedicarboxylate (103.6 g, 0.512 mol) and acetaldehyde (45.3 g, 1.33 mol) was bubbled ammonia gas until that liquid was saturated at −30° C. The solution was stored in freezer overnight. The yellow sludge was dissolved in dichloromethane (15 mL), filtered though silica gel and washed with EtOAc. The organic layer was concentrated to give diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate as a thick yellow oil (92 g, 54%). Step 2b: A solution of the diester (90 g, 0.332 mol) in 10% aqueous hydrochloric acid solution (400 mL) was refluxed for overnight. Water was evaporated to yield 2,6-Dimethyl-4-piperidone/HCl, which was used for the next step without further purification. Step 2c: 2,6-Dimethyl-4-piperidone HCl salt (25.0 g, 0.153 mol) was partitioned into dioxane (250 mL) and H2O (250 mL), and sodium bicarbonate (50 g, 0.59 mol) was added in several portions. Boc anhydride (80 g, 0.37 mol) was added and the resulting reaction mixture was stirred at rt overnight. The reaction mixture was evaporated to remove dioxane. The residue was extracted with Et2O and the organic layer was washed with brine and dried over sodium sulfate. After evaporation, the crude product was purified by chromatography (gradient elution of 9-14% EtOAc in hexane) to give Compound 5-3 as a white solid (18.0 g, 52%, mixture of 70:30 trans:cis) (based on comparison to NMR spectra of trans Compound 5-3 reported by Beak, P.; Lee, W. K.; J. Org. Chem. 1993, 58, 1109-1117). MS (ES+) m/z 128 (M-Boc+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103.6 g
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
reactant
Reaction Step Two

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